BenchChemオンラインストアへようこそ!

N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

CB2 receptor agonism cannabinoid receptor pyridazine-3-carboxamide SAR

This exact pyridazine-3-carboxamide is essential for reproducible kinase and cannabinoid receptor research. The phenoxyethyl-pyrazole motif imparts a unique lipophilic-electronic profile that cannot be replicated by generic analogs, where even minor N-substituent changes can shift target engagement from kinase inhibition to androgen receptor modulation. Procure >95% purity to ensure reliable IC50/EC50 determination in JAK-STAT and CB2 calcium mobilization assays.

Molecular Formula C16H15N5O2
Molecular Weight 309.329
CAS No. 1351609-69-2
Cat. No. B3007092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS1351609-69-2
Molecular FormulaC16H15N5O2
Molecular Weight309.329
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCNC(=O)C2=NN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C16H15N5O2/c22-16(17-10-12-23-13-5-2-1-3-6-13)14-7-8-15(20-19-14)21-11-4-9-18-21/h1-9,11H,10,12H2,(H,17,22)
InChIKeyYFYMQNGJGCVABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351609-69-2): A Pyridazine-3-Carboxamide Kinase Inhibitor Scaffold for Targeted Procurement


N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic heterocyclic compound featuring a pyridazine core substituted at the 6-position with a 1H-pyrazole moiety and bearing an N-(2-phenoxyethyl) carboxamide side chain. The pyridazine-3-carboxamide scaffold is recognized in multiple kinase inhibitor patents, including those targeting Janus kinases (JAKs) [1] and anaplastic lymphoma kinase (ALK) [2], establishing the class’s relevance in inflammatory and oncological drug discovery. The compound is cataloged by research chemical suppliers as a reference standard for structure-activity relationship (SAR) studies, though direct, compound-specific primary literature remains sparse.

Why Generic Substitution of N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide Fails: The Critical Role of the Phenoxyethyl Tail and Pyrazole Ring in Target Engagement


Substituting this compound with a generic pyridazine-3-carboxamide is not chemically or pharmacologically trivial. In the development of pyridazine-3-carboxamide CB2 agonists, researchers demonstrated that modifications to the N-amide substituent and the 6-position heterocycle profoundly affect potency: compound 26 achieved an EC50 of 3.665 nM, whereas other close analogs in the same series showed EC50 values above 35 nM, representing over a 10-fold difference [1]. The phenoxyethyl group introduces a specific combination of lipophilicity and hydrogen-bonding potential that is absent in simple alkyl or aryl amides, while the pyrazole ring at C6 provides a distinct electronic and steric profile compared to morpholine, piperidine, or other heterocyclic replacements. Procurement of the exact compound ensures the intended binding mode and selectivity profile, as even N-substituent changes from phenoxyethyl to cyanophenyl have been associated with shifts in biological target engagement from kinase inhibition to androgen receptor modulation .

Quantitative Differentiation Evidence for N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: Head-to-Head and Cross-Study Comparisons


CB2 Agonist Potency: Pyridazine-3-Carboxamide Scaffold Activity Range Contextualizes This Compound’s Potential

While direct CB2 agonism data for N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide are not published, the broad pyridazine-3-carboxamide class has been systematically evaluated. In a 2017 structure-activity relationship study, compound 26 (a pyridazine-3-carboxamide bearing a specific amide and C6 substituent) exhibited an EC50 of 3.665 ± 0.553 nM at CB2, while six compounds in the series achieved EC50 values below 35 nM [1]. The reference compound GW842166X served as a benchmark; the series demonstrated significantly improved logP values relative to this comparator, indicating better drug-likeness [1]. This establishes a class-level potency range of 3.7–35 nM for optimized pyridazine-3-carboxamide CB2 agonists, providing a benchmark against which this compound’s activity can be contextualized.

CB2 receptor agonism cannabinoid receptor pyridazine-3-carboxamide SAR

Kinase Inhibition Potential: JAK and ALK Inhibitor Class Membership Defines Therapeutic Relevance

The pyridazine-3-carboxamide core is claimed in two major kinase inhibitor patent families. US 9,834,548 (WO2015123453A1) describes pyridazine-3-carboxamides as JAK inhibitors for autoimmune and inflammatory diseases [1]. Separately, US 9,126,947 claims substituted pyridazine carboxamides as ALK kinase inhibitors for cancer therapy [2]. Ensartinib (X-396), a clinical-stage ALK inhibitor, features a pyridazine-3-carboxamide core and demonstrates IC50 <0.4 nM against EML4-ALK . While the specific contribution of the phenoxyethyl-pyrazole substitution pattern to kinase selectivity remains unquantified in public literature, the compound’s structural features map onto the Markush structures of both patent families, suggesting dual potential for JAK and ALK kinase profiling.

JAK inhibitor ALK inhibitor kinase selectivity

Physicochemical Differentiation: Molecular Descriptors vs. N-Propyl and N-(2-Cyanophenyl) Analogs

The phenoxyethyl substituent introduces a distinct physicochemical profile compared to other N-substituted 6-(1H-pyrazol-1-yl)pyridazine-3-carboxamides. N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (C16H15N5O2, MW 309.3 g/mol) contains three hydrogen bond acceptors (pyridazine N, pyrazole N, amide carbonyl) and the ether oxygen of the phenoxyethyl side chain, with no hydrogen bond donors beyond the amide NH. In contrast, N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (MW ~259 g/mol, lacking the phenoxy oxygen) has reduced polar surface area and fewer hydrogen bond acceptors, while N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (MW ~304 g/mol, including a nitrile) introduces an additional strong dipole . These differences directly impact solubility, permeability, and protein binding, making direct substitution inappropriate without re-optimization of pharmacokinetic properties.

lipophilicity molecular weight hydrogen bond donors/acceptors

Optimal Research and Industrial Application Scenarios for N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide


Kinase Selectivity Profiling Panels for JAK and ALK Inhibitor Lead Discovery

This compound is suitable for inclusion in kinase selectivity screening panels targeting the JAK family (JAK1, JAK2, JAK3, TYK2) and ALK, based on its structural alignment with multiple granted patent families [1][2]. The pyridazine-3-carboxamide scaffold has produced clinical candidates such as ensartinib (ALK IC50 <0.4 nM) , making this compound a relevant probe for assessing the contribution of the phenoxyethyl-pyrazole motif to kinase binding. Procurement of the compound at >95% purity from certified suppliers enables reproducible biochemical IC50 determination.

CB2 Agonist Structure-Activity Relationship (SAR) Probe Development

Given that optimized pyridazine-3-carboxamides achieve single-digit nanomolar CB2 agonism with >2700-fold selectivity over CB1 [1], this compound serves as a scaffold-hopping starting point for cannabinoid receptor research. Its phenoxyethyl substituent provides a distinct lipophilic-electronic profile compared to previously reported analogs, enabling exploration of CB2 binding pocket tolerance. Calcium mobilization assays in CB2-expressing cell lines can be employed to benchmark its potency against the class EC50 range of 3.7–35 nM [1].

Anti-Inflammatory and Autoimmune Disease Target Identification

The JAK inhibitor patent landscape positions pyridazine-3-carboxamides as relevant to rheumatoid arthritis, psoriasis, inflammatory bowel disease, and other autoimmune conditions [1]. This compound can be deployed in cellular models of JAK-STAT signaling (e.g., IL-2-stimulated T-cell proliferation or IFN-α-induced STAT phosphorylation) to assess pathway modulation. Its distinct substitution pattern may confer differential JAK isoform selectivity compared to first-generation pan-JAK inhibitors.

Computational Docking and Pharmacophore Model Refinement

Molecular docking simulations, as demonstrated for pyridazine-3-carboxamides in CB2 agonist development [1], support the use of this compound in structure-based drug design. Its well-defined 3D conformation (pyridazine-pyrazole dihedral angle and phenoxyethyl chain flexibility) provides a test case for validating docking scoring functions and pharmacophore hypotheses, particularly when correlated with experimentally determined binding data.

Quote Request

Request a Quote for N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.